5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-butyl-1H-pyrrol-3(2H)-one
Description
5-Amino-4-(1H-benzo[d]imidazol-2-yl)-1-butyl-1H-pyrrol-3(2H)-one is a heterocyclic compound featuring a pyrrolone core substituted with a benzimidazole moiety, an amino group, and a butyl chain. The benzimidazole unit is a privileged scaffold in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-butyl-5-imino-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-2-3-8-19-9-12(20)13(14(19)16)15-17-10-6-4-5-7-11(10)18-15/h4-7,16,20H,2-3,8-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRWCDHMWQIBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-butyl-1H-pyrrol-3(2H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production at scale .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-butyl-1H-pyrrol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzimidazole or pyrrole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzimidazole or pyrrole rings .
Scientific Research Applications
Chemistry
In synthetic chemistry, 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-butyl-1H-pyrrol-3(2H)-one serves as a valuable building block for the development of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and create derivatives with enhanced properties.
Biology
This compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Activity : Research indicates that derivatives of benzimidazoles exhibit significant antimicrobial properties against various pathogens, including resistant strains like MRSA. The benzimidazole core is crucial for this activity as it facilitates interaction with bacterial enzymes.
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, inducing apoptosis and disrupting key signaling pathways involved in cell survival.
Medicine
This compound is being explored for its therapeutic potential:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating biological pathways relevant to disease mechanisms.
- Receptor Modulation : Its ability to interact with specific receptors opens avenues for drug development targeting various health conditions.
Industrial Applications
In industry, this compound finds utility in the development of advanced materials:
- Organic Semiconductors : Its unique electronic properties make it suitable for applications in organic electronics.
- Catalysts : The compound can be used in catalytic processes due to its structural characteristics that facilitate chemical reactions.
Antimicrobial Case Study
A study conducted on various benzimidazole derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial effects against a range of pathogens. The research highlighted the importance of the benzimidazole core in enhancing antimicrobial activity against resistant strains.
Anticancer Case Study
Research published in a peer-reviewed journal examined the effects of benzimidazole derivatives on cancer cell lines. The findings indicated that certain compounds induced significant cytotoxic effects by triggering apoptotic pathways, showcasing the potential of this compound in cancer therapy.
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-butyl-1H-pyrrol-3(2H)-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
(a) Pyrrolone vs. Imidazolone Derivatives
- 5-Amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2,4-dichlorophenyl)-1,2-dihydro-3H-pyrrol-3-one (): Structural Difference: Replaces the butyl group with a 2,4-dichlorophenyl substituent. The aromatic ring introduces steric bulk, which may reduce conformational flexibility compared to the butyl chain .
4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones ():
- Structural Difference : Features an imidazolone core instead of pyrrolone.
- Impact : The imidazolone ring’s conjugated system may improve stability but reduce solubility compared to pyrrolone. These compounds demonstrated antimicrobial activity, suggesting that the user’s compound might share similar bioactivity if tested .
(b) Benzimidazole Hybrids
- N-(1H-Benzo[d]imidazol-2-yl)-2-alkyl-N'-sulfonylacetamidines (): Structural Difference: Contains a sulfonylacetamidine linker instead of a pyrrolone ring. These compounds were synthesized via copper-catalyzed reactions, a method distinct from the user’s compound’s likely synthesis route .
- Benzimidazole-Oxadiazole Hybrids (): Example: Compound 4c integrates oxadiazole, a bioisostere for ester or amide groups. Impact: Oxadiazole improves metabolic stability and binding affinity.
Substituent Effects on Pharmacological Properties
| Compound | Key Substituent | Molecular Weight (Calculated) | Biological Activity (Reported) | Key Property Influence |
|---|---|---|---|---|
| User’s Compound | Butyl chain | ~326.4 g/mol | N/A (Inferred antimicrobial/anticancer) | Enhanced lipophilicity |
| 5-Amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dichlorophenyl)-pyrrol-3-one | 2,4-Dichlorophenyl | ~375.2 g/mol | N/A (Anticipated kinase inhibition) | Electrophilicity, steric hindrance |
| N-(1H-Benzo[d]imidazol-2-yl)-tosylacetamidines | Tosyl group | ~400–450 g/mol | Enzyme inhibition (α-glycosidase) | Polar interactions, solubility |
| Benzimidazole-Oxadiazole Hybrid 4c | Oxadiazole-piperazine | ~452.5 g/mol | Anticancer (High drug score) | Metabolic stability, target affinity |
Biological Activity
5-Amino-4-(1H-benzo[d]imidazol-2-yl)-1-butyl-1H-pyrrol-3(2H)-one, with the CAS number 459138-06-8, is a complex organic compound featuring a benzimidazole moiety fused with a pyrrole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O |
| Molecular Weight | 270.33 g/mol |
| Structure | Structure |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzimidazoles have been shown to possess antibacterial effects against various pathogens, including MRSA and other resistant strains . The presence of the benzimidazole core is crucial for this activity, as it facilitates interaction with bacterial enzymes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that certain benzimidazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds with structural similarities have demonstrated cytotoxic effects against human cancer cells by inducing apoptosis and inhibiting key signaling pathways involved in cell survival .
Case Study: Cytotoxicity Evaluation
In a study examining the cytotoxic effects of similar compounds on cancer cell lines, several derivatives showed IC50 values ranging from 10 µM to 50 µM, indicating effective inhibition of cancer cell growth without significant cytotoxicity to normal cells .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may act as an enzyme inhibitor or modulate receptor activity, leading to alterations in cellular signaling pathways that promote anti-inflammatory or anticancer effects .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in the inflammatory response .
Research Findings
A study demonstrated that a related benzimidazole derivative significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other benzimidazole derivatives:
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| 4-(1H-Benzo[d]imidazol-2-yl)aniline | Antibacterial | 15 |
| (1H-Benzo[d]imidazol-2-yl)(phenyl)methanone | Anticancer | 25 |
| 5-Amino derivative | Antimicrobial/Anticancer | 30 |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-butyl-1H-pyrrol-3(2H)-one?
- Methodology :
- Catalytic C–N bond formation : Use CBr₄ as a catalyst in a one-pot reaction with 1H-benzo[d]imidazol-2-amine and ethyl 3-oxo-3-phenylpropanoate in acetonitrile at 80°C, achieving ~78% yield .
- Copper-catalyzed coupling : Employ CuI to mediate reactions between 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes, enabling modular assembly of substituted derivatives .
- Key considerations : Optimize reaction time, solvent polarity, and catalyst loading to minimize side products.
Q. How can structural characterization of this compound be performed?
- Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve X-ray diffraction data. ORTEP-3 with a GUI aids in visualizing thermal ellipsoids and hydrogen bonding networks .
- Spectroscopy : Confirm tautomeric forms via ¹H/¹³C NMR (e.g., imidazole NH protons at δ 12–14 ppm) and FTIR (C=O stretch at ~1680 cm⁻¹) .
Advanced Research Questions
Q. What contradictions exist in reported catalytic efficiencies for synthesizing benzimidazole-pyrrolone hybrids?
- Data conflict : CBr₄-mediated synthesis achieves higher atom economy (near 100%) but lower yields (~78%) compared to CuI-catalyzed methods (~85% yield) with potential metal contamination .
- Resolution : Perform comparative kinetic studies under standardized conditions (e.g., substrate ratios, temperature) and assess purity via HPLC.
Q. How do substituents on the benzimidazole ring influence biological activity?
- Structure-Activity Relationship (SAR) :
- Antimicrobial activity : Electron-withdrawing groups (e.g., nitro at position 6 of benzimidazole) enhance DNA intercalation and MIC values against S. aureus (MIC = 2 µg/mL) .
- Kinase inhibition : 4-Amino substitutions improve IGF-1R binding affinity (IC₅₀ = 0.8 nM) by forming hydrogen bonds with Glu1130 and Met1152 .
Q. What strategies mitigate low solubility in pharmacological testing of this compound?
- Salt formation : Co-crystallize with HCl or maleic acid to enhance aqueous solubility (e.g., 4-nitrobenzyl alcohol derivatives achieve >90% dissolution in PBS) .
- Formulation : Use β-cyclodextrin inclusion complexes or nanoemulsions to improve bioavailability .
Methodological Guidelines
Q. How to resolve discrepancies in crystallographic data for polymorphic forms?
- Approach :
Collect high-resolution data (≤1.0 Å) using synchrotron radiation.
Refine with SHELXL using TWIN/BASF commands for twinned crystals .
Validate via Rietveld analysis against PXRD patterns.
- Example : A polymorph with a 1-butyl chain in gauche conformation showed 5% lower density than the trans form, resolved via Hirshfeld surface analysis .
Q. How to optimize reaction conditions for scaling up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
